molecular formula C15H17N3O4S B11606522 {(2E)-4-oxo-2-[(2E)-(4-propoxybenzylidene)hydrazinylidene]-1,3-thiazolidin-5-yl}acetic acid

{(2E)-4-oxo-2-[(2E)-(4-propoxybenzylidene)hydrazinylidene]-1,3-thiazolidin-5-yl}acetic acid

Cat. No.: B11606522
M. Wt: 335.4 g/mol
InChI Key: DWKGYZQXZUGGDM-CXUHLZMHSA-N
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Description

2-[(2E)-4-OXO-2-[(2E)-2-[(4-PROPOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-5-YL]ACETIC ACID is a complex organic compound with a unique structure that includes a thiazolidine ring, a hydrazone linkage, and a propoxyphenyl group

Preparation Methods

The synthesis of 2-[(2E)-4-OXO-2-[(2E)-2-[(4-PROPOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-5-YL]ACETIC ACID typically involves multiple steps:

    Formation of the Thiazolidine Ring: This can be achieved by reacting a suitable thioamide with an α-halo acid under basic conditions.

    Hydrazone Formation: The thiazolidine intermediate is then reacted with a hydrazine derivative to form the hydrazone linkage.

    Introduction of the Propoxyphenyl Group: This step involves the reaction of the hydrazone intermediate with a propoxyphenyl aldehyde under acidic or basic conditions to form the final product.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

2-[(2E)-4-OXO-2-[(2E)-2-[(4-PROPOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-5-YL]ACETIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazone or thiazolidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydrazone linkage or the thiazolidine ring, using reagents such as alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-[(2E)-4-OXO-2-[(2E)-2-[(4-PROPOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-5-YL]ACETIC ACID has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and potential biological activities.

    Materials Science: It can be used in the development of novel materials with specific properties, such as conductivity or catalytic activity.

    Biological Research: The compound’s interactions with biological molecules and its effects on cellular processes are of interest for understanding its potential as a drug candidate.

Mechanism of Action

The mechanism of action of 2-[(2E)-4-OXO-2-[(2E)-2-[(4-PROPOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-5-YL]ACETIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to 2-[(2E)-4-OXO-2-[(2E)-2-[(4-PROPOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-5-YL]ACETIC ACID include other thiazolidine derivatives and hydrazone-containing compounds. These compounds may share some structural features and chemical properties but differ in their specific substituents and overall structure. The uniqueness of 2-[(2E)-4-OXO-2-[(2E)-2-[(4-PROPOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-5-YL]ACETIC ACID lies in its combination of a thiazolidine ring, hydrazone linkage, and propoxyphenyl group, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C15H17N3O4S

Molecular Weight

335.4 g/mol

IUPAC Name

2-[(2E)-4-oxo-2-[(E)-(4-propoxyphenyl)methylidenehydrazinylidene]-1,3-thiazolidin-5-yl]acetic acid

InChI

InChI=1S/C15H17N3O4S/c1-2-7-22-11-5-3-10(4-6-11)9-16-18-15-17-14(21)12(23-15)8-13(19)20/h3-6,9,12H,2,7-8H2,1H3,(H,19,20)(H,17,18,21)/b16-9+

InChI Key

DWKGYZQXZUGGDM-CXUHLZMHSA-N

Isomeric SMILES

CCCOC1=CC=C(C=C1)/C=N/N=C/2\NC(=O)C(S2)CC(=O)O

Canonical SMILES

CCCOC1=CC=C(C=C1)C=NN=C2NC(=O)C(S2)CC(=O)O

Origin of Product

United States

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